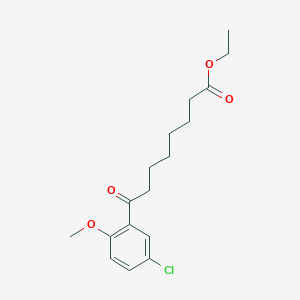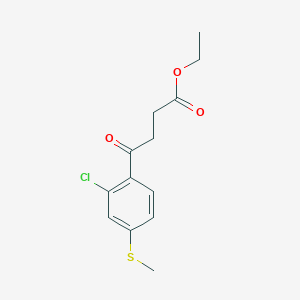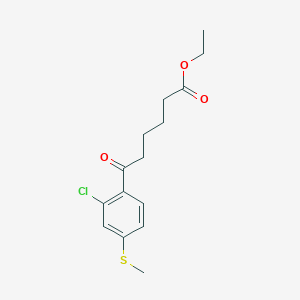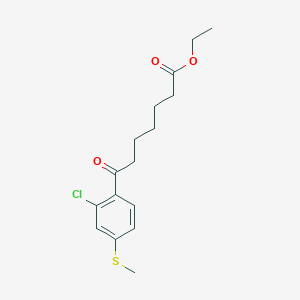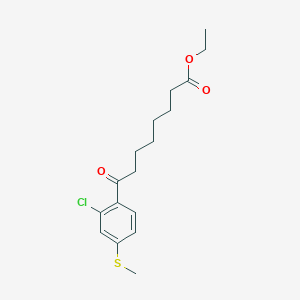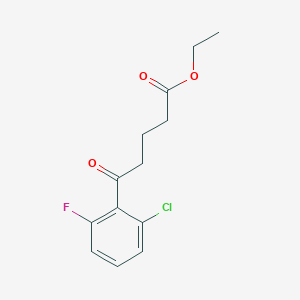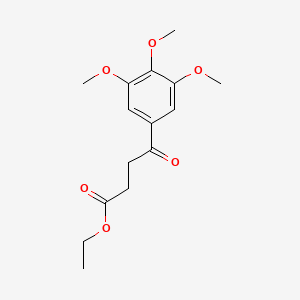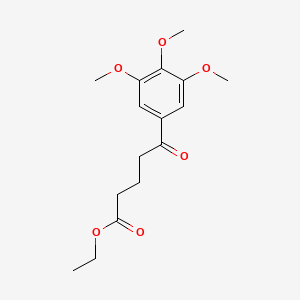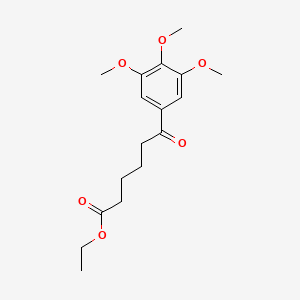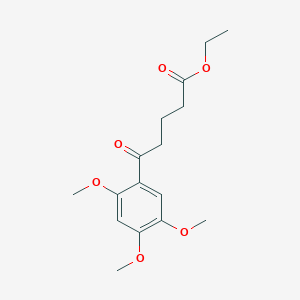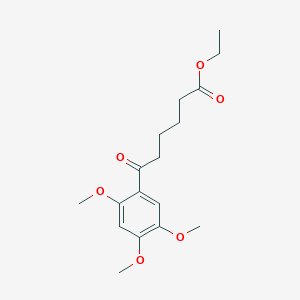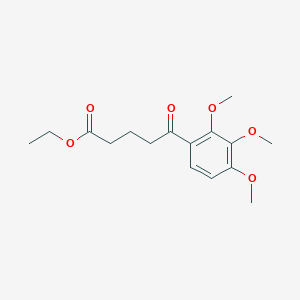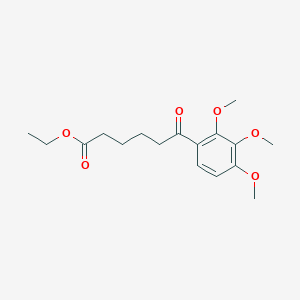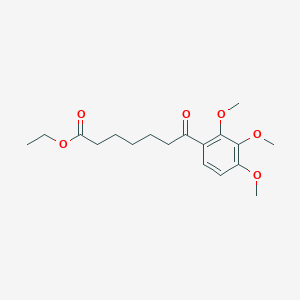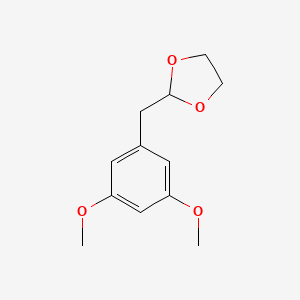
5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dioxolane derivatives with benzene derivatives under specific conditions. One common method includes the use of 2-(bromomethyl)-1,3-dioxolane as an alkylating agent, which reacts with a benzene derivative in the presence of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .
Biology and Medicine: It is applied in the preparation of fluorescent probes for the detection of biological molecules such as cysteine, homocysteine, and glutathione . Additionally, it is used in the synthesis of potential antitumor agents and inhibitors of calmodulin kinase II .
Industry: In the industrial sector, it finds applications in the synthesis of specialty chemicals and pharmaceuticals, where its unique structural features are leveraged to create novel compounds with desired properties .
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules like cysteine, leading to a measurable fluorescence change . The pathways involved typically include the formation of covalent bonds with the target molecules, resulting in a detectable signal.
類似化合物との比較
- (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide
- 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
- (3-Benzyloxypropyl)triphenylphosphonium bromide
Uniqueness: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene is unique due to its combination of a dioxolane ring and methoxy groups on a benzene ring. This structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research .
特性
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMRPISOPBVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2OCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645873 |
Source


|
| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-30-3 |
Source


|
| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
